2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSKHDNMBBTHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:
Formation of Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent bromination.
Piperazine Derivatization: The piperazine ring is then introduced by reacting the benzothiazole derivative with piperazine under controlled conditions.
Final Coupling: The final step involves coupling the piperazine derivative with another benzothiazole moiety, often using a brominated intermediate to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole involves its interaction with various molecular targets:
Dopamine and Serotonin Receptors: The compound acts as an antagonist at these receptors, which is why it is studied for its antipsychotic effects.
Enzyme Inhibition: It can inhibit certain enzymes, contributing to its antimicrobial activity
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzothiazole Core
4-Nitrobenzyl-piperazino benzothiazole
- Compound: 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole (CAS 478076-98-1)
- Structure : Features a nitrobenzyl group instead of the 4-bromo substitution.
- Properties: Molecular weight: 354.43 g/mol (vs. ~433 g/mol for the target compound).
Phenoxybenzoyl-piperazino benzothiazole
- Compound: 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897475-12-6)
- Structure: Replaces the 4-bromo group with a methyl substituent and adds a phenoxybenzoyl moiety.
- Properties: Molecular weight: 429.5 g/mol. The phenoxybenzoyl group enhances lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted applications .
Pyrazolopyrimidine-benzothiazole hybrids
- Compound : 1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a)
- Structure : Integrates a pyrazolopyrimidine ring instead of the piperazine linker.
- Activity: Demonstrated significant antimicrobial activity against P. aeruginosa and C. albicans, suggesting that structural rigidity from the pyrazolopyrimidine system enhances target specificity .
Functional Analogues with Piperazine Linkers
Antiproliferative and Anti-HIV Derivatives
- Compound : N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j)
- Structure : Replaces the brominated benzothiazole with a morpholine carboxamide group.
- Activity : Exhibited moderate antiproliferative activity in vitro, highlighting the importance of the piperazine-carboxamide motif in cellular uptake .
Thiazolylhydrazone Derivatives
- Compound : 2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene hydrazinecarbothioamide (2)
- Structure : Uses a thiosemicarbazide linker instead of the benzothiazole-piperazine system.
- Activity : Demonstrated acetylcholinesterase (AChE) inhibitory activity, suggesting that hydrazone derivatives may target neurodegenerative pathways more effectively than rigid benzothiazole systems .
Antimicrobial Activity
Anticancer Potential
Crystallographic Insights
- Dihedral angles : In related compounds (e.g., 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole), the dihedral angle between benzothiazole and aryl groups is ~15.56°, suggesting moderate planarity. The 4-bromo substituent may increase steric hindrance, reducing planarity and altering binding modes .
Biological Activity
The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a piperazine ring and two benzothiazole moieties, contributing to its biological activity. The molecular weight is approximately 320.42 g/mol . The presence of bromine in the structure enhances its pharmacological properties by potentially increasing lipophilicity and biological interactions.
Biological Activity Overview
The biological activities associated with benzothiazole derivatives include:
- Antimicrobial Activity : Benzothiazole derivatives have shown promising antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity, making them candidates for treating inflammatory diseases.
- Antioxidant Properties : The ability to scavenge free radicals has been documented in several studies involving benzothiazole compounds.
Antimicrobial Activity
A study conducted on various benzothiazole derivatives indicated that certain compounds, including those structurally related to this compound, demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL , indicating moderate to high potency against these pathogens .
Anti-inflammatory Activity
In vitro assays have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes. For instance, a related compound showed an inhibition rate of 57.35% at a specific dose compared to indomethacin . This suggests that the compound may exert its anti-inflammatory effects through COX inhibition.
Antioxidant Activity
Research has highlighted the antioxidant capacity of benzothiazole derivatives. In one study, compounds exhibited IC50 values as low as 0.05 ± 0.02 mmol/L in radical scavenging assays . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activity. Among these, one derivative exhibited significant antimicrobial and anti-inflammatory properties with an MIC of 100 µg/mL against Mycobacterium tuberculosis and an anti-inflammatory effect comparable to standard drugs .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of benzothiazole derivatives. Compounds were tested for their ability to inhibit acetylcholinesterase (AChE), with some showing IC50 values lower than 5 µM , indicating strong potential for treating neurodegenerative diseases like Alzheimer’s .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-bromo-1,3-benzothiazole, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized with brominated benzothiazole moieties under reflux conditions using polar aprotic solvents like DMF or DMSO. Catalysts such as K₂CO₃ or Et₃N are used to deprotonate intermediates and drive the reaction . Yield optimization may involve controlling stoichiometry (e.g., excess piperazine derivatives), reaction time (24–48 hours), and temperature (80–100°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks, particularly the benzothiazole and piperazine moieties. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like C-N and C-S bonds. For crystalline derivatives, X-ray diffraction (XRD) resolves stereochemical ambiguities, as demonstrated in structural studies of similar brominated thiazoles .
Q. What are the primary challenges in achieving regioselective bromination at the 4-position of the benzothiazole ring?
- Methodological Answer : Bromination at the 4-position requires careful control of electrophilic substitution conditions. Use of N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄ or CH₃COOH) directs bromine to the electron-deficient 4-position. Competing reactions (e.g., 5- or 6-position substitution) can be mitigated by adjusting reaction time and temperature. Monitoring via TLC or HPLC ensures regioselectivity .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets, and what limitations exist?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions between the compound and target proteins (e.g., kinases, GPCRs). The bromine atom’s steric and electronic effects influence binding, while the piperazine moiety enhances solubility and hydrogen bonding. However, force fields may inaccurately model halogen bonding or solvent effects. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations improve accuracy but require significant computational resources .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives, such as anti-inflammatory vs. cytotoxic effects?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural variations (e.g., substituent electronegativity). Systematic SAR studies comparing 4-bromo derivatives with other halogens (e.g., Cl, F) can isolate electronic contributions. Parallel in vitro assays (e.g., COX inhibition for anti-inflammatory activity vs. MTT for cytotoxicity) under standardized protocols clarify mechanistic pathways .
Q. How does the bromine substituent influence the compound’s photophysical properties in fluorescence-based applications?
- Methodological Answer : Bromine’s heavy-atom effect enhances spin-orbit coupling, increasing intersystem crossing rates and reducing fluorescence quantum yield. However, in benzothiazole-based probes, this can be counterbalanced by rigidifying the structure to restrict non-radiative decay. Time-resolved fluorescence spectroscopy and DFT calculations quantify these effects, as shown in pyrazoline-benzothiazole hybrids .
Q. What crystallographic challenges arise during structure determination of this compound, and how are they addressed?
- Methodological Answer : Poor crystal growth due to flexible piperazine rings or solvent inclusion is common. Vapor diffusion techniques (e.g., sitting-drop) with mixed solvents (e.g., CH₃OH/CHCl₃) improve crystallization. High-resolution XRD (e.g., synchrotron sources) and SHELXT software resolve disorder in piperazine conformers. Twinning or low-resolution data may require iterative refinement in SHELXL .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
